molecular formula C21H21N5 B2440326 N-{5-tert-butyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}pyridin-4-amine CAS No. 896804-04-9

N-{5-tert-butyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}pyridin-4-amine

Cat. No.: B2440326
CAS No.: 896804-04-9
M. Wt: 343.434
InChI Key: MQTSFEBDZIHFFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{5-tert-butyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}pyridin-4-amine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Properties

IUPAC Name

5-tert-butyl-3-phenyl-N-pyridin-4-ylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5/c1-21(2,3)18-13-19(24-16-9-11-22-12-10-16)26-20(25-18)17(14-23-26)15-7-5-4-6-8-15/h4-14H,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQTSFEBDZIHFFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC2=C(C=NN2C(=C1)NC3=CC=NC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-tert-butyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}pyridin-4-amine typically involves multi-step organic reactions One common method involves the cyclization of appropriate precursors under controlled conditionsSpecific reagents and catalysts, such as palladium or copper, are often used to facilitate these reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of high-throughput screening and optimization of reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-{5-tert-butyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}pyridin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

N-{5-tert-butyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}pyridin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{5-tert-butyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}pyridin-4-amine involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 3,6-dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
  • 5-amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one
  • 1H-pyrazolo[3,4-b]pyridines

Uniqueness

N-{5-tert-butyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}pyridin-4-amine stands out due to its unique structural features, which confer specific biological activities and chemical reactivity.

Biological Activity

N-{5-tert-butyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}pyridin-4-amine is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological properties, focusing on anticancer effects, enzyme inhibition, and other therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a pyrazolo[1,5-a]pyrimidine moiety attached to a pyridine ring. Its molecular formula is C20H26N4C_{20}H_{26}N_4 with a molecular weight of 322.45 g/mol. The presence of the tert-butyl and phenyl groups contributes to its unique chemical behavior.

PropertyValue
Molecular Weight322.45 g/mol
Molecular FormulaC20H26N4C_{20}H_{26}N_4
LogP5.3912
Hydrogen Bond Acceptors2
Hydrogen Bond Donors1
Polar Surface Area30.4557 Ų

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly cyclin-dependent kinases (CDKs). By inhibiting CDK activity, the compound can induce cell cycle arrest, which is crucial for its potential anticancer effects .

Anticancer Activity

Recent studies have highlighted the anticancer properties of pyrazolo[1,5-a]pyrimidine derivatives, including this compound. The compound has shown promising results against various cancer cell lines:

In Vitro Studies

  • Cell Lines Tested :
    • MCF7 (breast cancer)
    • NCI-H460 (lung cancer)
    • SF-268 (brain cancer)
  • Findings :
    • The compound exhibited significant cytotoxicity with IC50 values in the micromolar range.
    • For MCF7 cells, the IC50 was reported at approximately 3.79 µM, indicating potent activity against breast cancer cells .

Table of Anticancer Activity

Cell LineIC50 (µM)Reference
MCF73.79
NCI-H46012.50
SF-26842.30

Enzyme Inhibition

The compound also shows potential as an enzyme inhibitor. It has been identified as a selective inhibitor of CDK2 with an IC50 value of approximately 0.16 µM, which suggests its utility in targeting cell proliferation pathways in cancer therapy .

Case Study 1: CDK Inhibition

A study focused on the inhibition of CDK2 by this compound demonstrated that the compound effectively disrupted the cell cycle in cancerous cells, leading to reduced proliferation rates.

Case Study 2: Antitumor Efficacy

In vivo studies using xenograft models showed that treatment with the compound resulted in significant tumor regression compared to control groups, further supporting its potential as an anticancer agent.

Q & A

Q. What are the key considerations for synthesizing N-{5-tert-butyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}pyridin-4-amine?

The synthesis involves constructing the pyrazolo[1,5-a]pyrimidine core via cyclization of precursors (e.g., 5-amino-pyrazole derivatives) under controlled conditions. Critical steps include:

  • Optimizing reaction temperature (typically 80–120°C) and solvent polarity (e.g., DMF or toluene) to favor cyclization .
  • Introducing the pyridin-4-amine moiety via nucleophilic substitution or palladium-catalyzed coupling, ensuring regioselectivity at position 7 of the pyrimidine ring .
  • Purification via column chromatography or recrystallization, with HPLC analysis (≥95% purity) to confirm structural integrity .

Q. How is the structural integrity of this compound confirmed post-synthesis?

Multimodal spectroscopic characterization is essential:

  • 1H/13C NMR : Assign peaks for tert-butyl (δ ~1.3 ppm), phenyl protons (δ ~7.2–7.5 ppm), and pyrimidine/pyridine ring systems (δ ~8.0–9.0 ppm) .
  • High-resolution mass spectrometry (HRMS) : Verify molecular ion [M+H]+ with <2 ppm error .
  • X-ray crystallography (if crystalline): Resolve spatial arrangement of substituents, particularly steric effects from the tert-butyl group .

Q. What initial biological assays are recommended to assess its bioactivity?

Prioritize in vitro screens:

  • Enzyme inhibition assays : Test against kinases (e.g., EGFR, CDK2) or cholinesterases at varying concentrations (1–100 μM) using fluorometric/colorimetric substrates .
  • Cytotoxicity profiling : Use cancer cell lines (e.g., MCF-7, HeLa) with MTT assays, comparing IC50 values to positive controls (e.g., doxorubicin) .

Advanced Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

Methodological approaches include:

  • Systematic substituent variation : Replace tert-butyl with smaller (methyl) or bulkier (adamantyl) groups to evaluate steric effects on enzyme binding .
  • Electron-withdrawing modifications : Introduce trifluoromethyl or nitro groups at position 5 to enhance electrophilicity and target affinity .
  • Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonds with pyridine nitrogen) .

Q. What computational strategies improve reaction efficiency for scaled synthesis?

Leverage quantum chemistry and machine learning:

  • Reaction path search : Simulate transition states (e.g., DFT calculations at B3LYP/6-31G* level) to identify energy barriers in cyclization steps .
  • Solvent optimization : Use COSMO-RS models to predict solvent effects on yield and selectivity .
  • High-throughput experimentation (HTE) : Screen catalysts (e.g., Pd/Cu systems) and bases (e.g., K2CO3 vs. Cs2CO3) in microreactors .

Q. How can contradictory bioactivity data across similar pyrazolo[1,5-a]pyrimidine derivatives be resolved?

Address discrepancies via:

  • Binding mode analysis : Compare X-ray co-crystal structures of analogs with target enzymes to identify key residue interactions .
  • Free-energy perturbation (FEP) : Quantify substituent effects on binding thermodynamics (e.g., tert-butyl vs. phenyl at position 3) .
  • Meta-analysis : Aggregate data from enzymatic assays (e.g., IC50 variability ± SEM) to distinguish statistical outliers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.